4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, which is fused with a dithiolo ring system, and is further substituted with four methyl groups. The presence of sulfur atoms in the dithiolo ring imparts distinct chemical properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit protein kinases , suggesting that 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione may also target these enzymes.
Mode of Action
It’s suggested that similar compounds inhibit protein kinases, which play a crucial role in cell signaling . Therefore, it’s plausible that this compound interacts with its targets, leading to changes in cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the dithiolo ring and the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted quinoline derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: This compound itself serves as a reference point.
1,1,4,5,6-pentamethyl-2,3-dihydro-1H-indene: Another compound with a similar structural motif but different functional groups.
N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)methyl]phenyl}-1,2-dihydroquinoline-1-thione: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to the presence of both the quinoline core and the dithiolo ring system, which imparts distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSUULFZGILFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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